molecular formula C10H9NO3 B13456772 Methyl 2-isocyanato-3-methylbenzoate

Methyl 2-isocyanato-3-methylbenzoate

Cat. No.: B13456772
M. Wt: 191.18 g/mol
InChI Key: MBKIYNGVQCENMM-UHFFFAOYSA-N
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Description

Methyl 2-isocyanato-3-methylbenzoate is an organic compound with the molecular formula C10H9NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-isocyanato-3-methylbenzoate can be synthesized through several methods. One common method involves the reaction of methyl 3-amino-2-methylbenzoate with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a toxic reagent.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated systems to handle hazardous reagents like phosgene. The process is optimized for high yield and purity, ensuring the compound meets industry standards .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles such as amines to form ureas.

    Addition Reactions: The compound can also participate in addition reactions with alcohols to form carbamates.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols

Scientific Research Applications

Methyl 2-isocyanato-3-methylbenzoate has garnered significant attention in various fields of research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.

    Biology: Investigated for its potential use in the development of biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and coatings due to its reactivity with nucleophiles

Mechanism of Action

The mechanism by which methyl 2-isocyanato-3-methylbenzoate exerts its effects involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows the compound to form stable products such as ureas and carbamates, which are valuable in various applications .

Comparison with Similar Compounds

  • Methyl 3-isocyanato-2-methylbenzoate
  • Methyl 2-isocyanatobenzoate
  • Methyl 3-amino-2-methylbenzoate

Comparison: Methyl 2-isocyanato-3-methylbenzoate is unique due to the position of the isocyanate group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to methyl 3-isocyanato-2-methylbenzoate, the position of the isocyanate group in this compound offers different steric and electronic properties, making it suitable for specific applications .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 2-isocyanato-3-methylbenzoate

InChI

InChI=1S/C10H9NO3/c1-7-4-3-5-8(10(13)14-2)9(7)11-6-12/h3-5H,1-2H3

InChI Key

MBKIYNGVQCENMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)N=C=O

Origin of Product

United States

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